molecular formula C25H22N4O8S2 B15205451 4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid CAS No. 65059-52-1

4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

Cat. No.: B15205451
CAS No.: 65059-52-1
M. Wt: 570.6 g/mol
InChI Key: ZYEKPKUEHLUSET-QBQJADJMSA-N
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Description

4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfonic acid, pyrazole, and conjugated dienes, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid involves several steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Introduction of the sulfonic acid group: This is typically done via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Conjugation of the diene system: This involves the formation of a conjugated diene through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The conjugated diene system may also play a role in its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid: Similar in structure but may differ in the position or type of functional groups.

    This compound: Another similar compound with slight variations in the molecular structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

65059-52-1

Molecular Formula

C25H22N4O8S2

Molecular Weight

570.6 g/mol

IUPAC Name

4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C25H22N4O8S2/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37/h3-15,22H,1-2H3,(H,32,33,34)(H,35,36,37)/b5-3+,6-4+,23-7+

InChI Key

ZYEKPKUEHLUSET-QBQJADJMSA-N

Isomeric SMILES

CC1=NN(C(=O)C1/C=C/C=C/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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